molecular formula C11H7NOS B017954 TIQ-A CAS No. 420849-22-5

TIQ-A

カタログ番号: B017954
CAS番号: 420849-22-5
分子量: 201.25 g/mol
InChIキー: LQJVOLSLAFIXSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

チエノ[2,3-c]イソキノリン-5(4H)-オンは、一般にTIQ-Aと呼ばれ、ポリ(ADP-リボース)ポリメラーゼ1(PARP1)の阻害による抗虚血剤としての可能性で知られています。 この化合物は、さまざまな生体内モデルにおける有効性を研究されており、PARP1阻害の結果を調査するための化学プローブとしての可能性を示しています .

科学的研究の応用

Neuroprotective Properties

Mechanisms of Action:
TIQ and 1MeTIQ have been extensively studied for their neuroprotective capabilities, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). Research indicates that these compounds inhibit monoamine oxidases (MAO-A and MAO-B), leading to increased levels of monoamine neurotransmitters in the brain. This action is crucial for mitigating oxidative stress and protecting neurons from damage caused by free radicals .

Case Studies:

  • Parkinson’s Disease Models: In rodent models of PD, chronic administration of TIQ has shown significant restoration of dopamine levels following neurotoxic injury induced by 6-hydroxydopamine (6-OHDA). Specifically, chronic TIQ treatment resulted in a dopamine concentration increase of up to 800% compared to control groups .
  • Behavioral Studies: TIQ and 1MeTIQ have demonstrated the ability to counteract behavioral syndromes induced by neurotoxins like MPTP and rotenone, showcasing their potential in treating symptoms associated with neurodegeneration .

Antioxidant Activity

Both TIQ and 1MeTIQ exhibit intrinsic antioxidant properties. They are capable of scavenging free radicals and inhibiting hydroxyl radical generation, which is pivotal in reducing oxidative stress within the central nervous system . This antioxidant activity contributes to their neuroprotective effects.

Pharmacological Inhibition Studies

PARP Inhibition:
TIQ-A has been utilized as a pharmacological tool to inhibit poly(ADP-ribose) polymerase (PARP), which plays a significant role in cellular repair mechanisms. Studies indicate that this compound derivatives can effectively reach the brain and inhibit PARP-1 and PARP-2, suggesting potential applications in conditions where DNA repair processes are compromised .

Metabolic Syndrome Research:
Research has also explored the implications of this compound in metabolic syndrome contexts. For instance, pharmacological inhibition using this compound has demonstrated benefits in reducing adiposity and improving metabolic parameters in animal models .

Potential Applications in Addiction Treatment

Recent studies have highlighted the anti-addictive properties of 1MeTIQ, particularly its effects on cocaine self-administration behaviors in rats. This suggests that TIQ derivatives could play a role in developing therapies for substance use disorders .

Summary Table of Applications

Application AreaCompoundKey Findings
NeuroprotectionTIQ/1MeTIQRestores dopamine levels post-neurotoxic injury; inhibits MAO activity
Antioxidant ActivityTIQ/1MeTIQScavenges free radicals; inhibits hydroxyl radical generation
PARP InhibitionThis compoundEffective inhibition of PARP-1 and PARP-2; potential for DNA repair enhancement
Metabolic SyndromeThis compoundReduces adiposity; ameliorates metabolic dysfunction in animal models
Addiction Treatment1MeTIQReduces cocaine self-administration behaviors; potential for therapeutic development

作用機序

チエノ[2,3-c]イソキノリン-5(4H)-オンの作用機序は、ポリ(ADP-リボース)ポリメラーゼ1(PARP1)の阻害を伴います。PARP1は、塩基除去修復経路を介したDNA一本鎖切断の修復に関与しています。 チエノ[2,3-c]イソキノリン-5(4H)-オンによるPARP1の阻害は、DNA鎖切断の蓄積につながり、ゲノム不安定性とアポトーシスを促進します . この化合物は、PARPファミリーの他の酵素も阻害するため、使用可能性が制限される可能性があります .

生物活性

Tetrahydroisoquinoline derivatives, particularly TIQ-A (1,2,3,4-tetrahydroisoquinoline), have garnered significant attention in pharmacological research due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its neuroprotective properties, antioxidant effects, and implications in neurodegenerative diseases.

Overview of this compound

This compound is a naturally occurring compound derived from the isoquinoline family. It is structurally related to other tetrahydroisoquinolines, which have been implicated in various biological processes. Research indicates that this compound exhibits both neurotoxic and neuroprotective properties depending on its concentration and the biological context.

Neuroprotective Properties

Recent studies have demonstrated that this compound possesses neuroprotective properties, particularly in models of neurodegeneration. For instance, in a study involving MPTP-treated mice , this compound levels were assessed alongside 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ). The results indicated that while TIQ was associated with neurotoxicity, 1-MeTIQ exhibited neuroprotective effects by mitigating dopaminergic neuron loss .

Table 1: Levels of TIQ and 1-MeTIQ in Biological Samples

Sample TypeTIQ (ng/g of tissue)1-MeTIQ (ng/g of tissue)
Rat Brain6.74 ± 0.913.24 ± 0.63
Mouse Brain4.83 ± 0.852.08 ± 0.32
Rat Liver7.31 ± 1.522.72 ± 0.15
Mouse Liver5.22 ± 1.191.61 ± 0.18

The data presented show significant differences in the levels of these compounds across various tissues, suggesting differential metabolism and potential implications for therapeutic use .

Antioxidant Activity

This compound has also been shown to exhibit antioxidant activity , which contributes to its neuroprotective effects. Studies indicate that both TIQ and its methylated derivative (1-MeTIQ) can inhibit monoamine oxidase (MAO) A and B activities, leading to reduced oxidative stress within neuronal environments . This is particularly relevant in the context of diseases like Parkinson's disease where oxidative stress plays a critical role.

The antioxidant mechanism involves the inhibition of free radical formation and the prevention of dopamine oxidation via the Fenton reaction . This suggests that this compound could be beneficial in mitigating oxidative damage associated with neurodegenerative disorders.

Case Studies and Clinical Implications

Several case studies have explored the therapeutic potential of this compound in various neurological conditions:

  • Parkinson's Disease Models : In animal models simulating Parkinson's disease, this compound administration resulted in reduced symptoms associated with dopaminergic neuron loss. The compound's ability to modulate endogenous amine levels suggests potential for clinical applications in managing symptoms of Parkinson's disease .
  • Fibrosis Research : Another study evaluated the role of this compound as a pharmacological tool in inhibiting myofibroblast differentiation linked to pulmonary fibrosis, demonstrating its versatility beyond neuroprotection .

特性

IUPAC Name

4H-thieno[2,3-c]isoquinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJVOLSLAFIXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432530
Record name TIQ-A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420849-22-5
Record name Thieno[2,3-c]isoquinolin-5(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420849-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TIQ-A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIQ-A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.08 ml of thionyl chloride were added to a solution of 3-phenylthiophen-2-carboxylic acid (6) (0.138 g, 0.68 mmol) in 2 ml of anhydrous benzene and the mixture was refluxed for 2 hrs. The solvent and the excess thionyl chloride were removed under vacuum and the residue was taken up using 3 ml of THF, and NaN3 (0.066 g, 1.02 mmol) in 1 ml of water was added rapidly to this stirred solution at 0° C. The mixture was left for 1 hr at room temperature with stirring, poured into 10 ml of crushed ice and water and extracted with ethyl ether (4×10 ml) and the separated organic layer was washed, dried and evaporated under vacuum. The residue was dissolved in 1 ml of o-dichlorobenzene and then added dropwise to 3 ml of boiling o-dichlorobenzene with stirring. The mixture was refluxed for 5 hrs, then cooled and evaporated. The mixture was subjected to flash chromatography, elution with 90:10 petroleum ether-ethyl acetate giving the end compound (7) (0.061 g, 0.3 mmol, 44% yield) as a pure solid (M. Pt. 266-268° C.); IR: 2849, 1647 cm−1 (NHCO).
Quantity
0.08 mL
Type
reactant
Reaction Step One
Quantity
0.138 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.066 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
[Compound]
Name
petroleum ether-ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
TIQ-A
Reactant of Route 2
TIQ-A
Reactant of Route 3
TIQ-A
Reactant of Route 4
TIQ-A
Reactant of Route 5
TIQ-A
Reactant of Route 6
TIQ-A
Customer
Q & A

Q1: What is the primary mechanism of action of TIQ-A?

A1: this compound exerts its primary effect by inhibiting PARP-1, a nuclear enzyme involved in DNA repair, cell signaling, and inflammation. [] It binds to the nicotinamide subsite of PARP-1, hindering its catalytic activity. []

Q2: How does this compound's inhibition of PARP-1 lead to neuroprotective effects?

A2: Excessive activation of PARP-1 during ischemia leads to cellular energy depletion and neuronal injury. This compound's inhibition of PARP-1 helps preserve cellular energy and attenuates neuronal damage, thus exhibiting neuroprotective effects in models of cerebral ischemia. []

Q3: Can this compound influence the immune response in allergic airway inflammation?

A3: Studies show that this compound can modulate the Th2 cytokine response in allergic airway inflammation, leading to decreased eosinophil recruitment and mucus production. This effect is potentially linked to its influence on IL-5 production. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H7NOS, and its molecular weight is 201.25 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided abstracts don't include specific spectroscopic data, it is routinely characterized using techniques like NMR and mass spectrometry. []

Q6: How do structural modifications to the this compound scaffold affect its activity?

A6: Introducing small structural changes to the this compound scaffold, such as those inspired by the PARP10 inhibitor OUL35, can shift selectivity from poly-ADP-ribosyltransferases towards mono-ADP-ribosyltransferases. [] This highlights the possibility of fine-tuning this compound's activity through targeted modifications.

Q7: Can you give an example of a this compound analog with improved potency?

A7: HYDAMTIQ (2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one) is a potent this compound analog exhibiting improved potency against PARP-1. Its binding mode was confirmed through crystallization studies. []

Q8: What strategies are employed to synthesize this compound and its derivatives?

A8: Researchers have developed efficient multistep synthetic routes for this compound. One approach involves a Suzuki coupling reaction followed by Curtius rearrangement, allowing for gram-scale production. [] Additionally, continuous flow synthesis methods have been explored for improved efficiency and scalability. []

Q9: Does this compound demonstrate efficacy when administered after the onset of injury in preclinical models?

A9: In a mouse model of cerebral ischemia, this compound provided neuroprotection even when administered 30 minutes after oxygen and glucose deprivation, indicating potential therapeutic value in a post-injury setting. []

Q10: Has this compound demonstrated efficacy in models of atherosclerosis?

A10: In a mouse model of atherosclerosis, this compound administration promoted the regression of existing plaques and improved lipid profiles. This was associated with reduced macrophage infiltration and increased collagen and smooth muscle cell content within the plaques. []

Q11: Are there any known resistance mechanisms to this compound?

A11: While the provided abstracts don't specify resistance mechanisms, further research is necessary to understand the potential for resistance development during prolonged exposure.

Q12: What are the potential applications of this compound beyond its neuroprotective effects?

A12: Given its impact on PARP-1, this compound holds promise in areas like cancer therapy, cardiovascular disease treatment, and management of inflammatory conditions. [] Its potential in atherosclerosis regression opens new avenues for therapeutic exploration. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。